![molecular formula C10H14N2O2 B14432258 Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester CAS No. 78823-56-0](/img/structure/B14432258.png)
Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester is a chemical compound with the molecular formula C_10H_14N_2O_2. It is also known by other names such as methyl 4-(dimethylamino)phenylcarbamate. This compound is part of the carbamate family, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester can be synthesized through several methods. One common method involves the reaction of 4-(dimethylamino)aniline with methyl chloroformate in the presence of a base such as pyridine. The reaction proceeds as follows:
[ \text{4-(dimethylamino)aniline} + \text{methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Another method involves the reaction of 4-(dimethylamino)phenol with methyl isocyanate. This reaction is typically carried out under mild conditions and yields the desired carbamate ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Industrial production may also involve the use of catalysts to enhance reaction rates and yields.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 4-(dimethylamino)aniline and methanol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different substituents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.
Major Products Formed
Hydrolysis: 4-(dimethylamino)aniline and methanol.
Oxidation: N-oxides of the original compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting the nervous system.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.
Mécanisme D'action
The mechanism of action of carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester involves its interaction with specific molecular targets, such as enzymes. For example, in the context of pesticide use, the compound inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and eventual paralysis of the pest.
Comparaison Avec Des Composés Similaires
Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester can be compared with other carbamate esters such as:
Methyl carbamate: A simpler carbamate ester with similar hydrolysis properties but different biological activity.
Ethyl carbamate: Another carbamate ester with distinct uses in the food and beverage industry.
Phenyl carbamate: Similar in structure but with a phenyl group instead of a dimethylamino group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other carbamate esters.
Propriétés
Numéro CAS |
78823-56-0 |
|---|---|
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
methyl N-[4-(dimethylamino)phenyl]carbamate |
InChI |
InChI=1S/C10H14N2O2/c1-12(2)9-6-4-8(5-7-9)11-10(13)14-3/h4-7H,1-3H3,(H,11,13) |
Clé InChI |
OHNLVDYHOQNVTG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


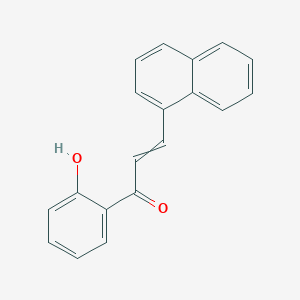
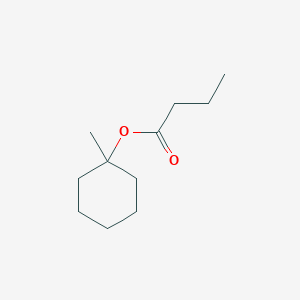
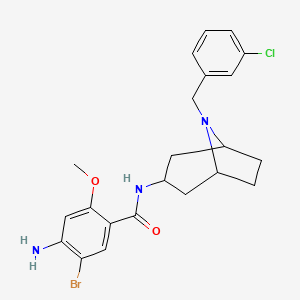

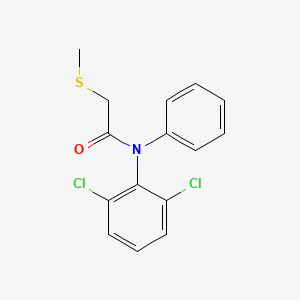
![4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one](/img/structure/B14432213.png)

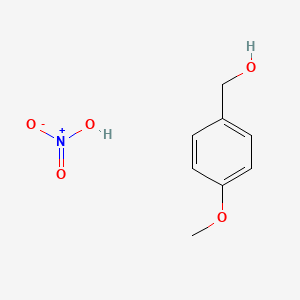
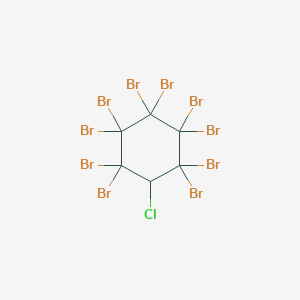
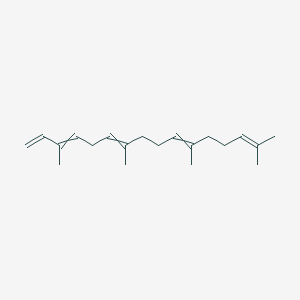
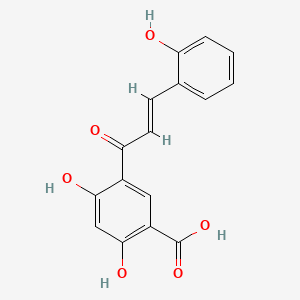
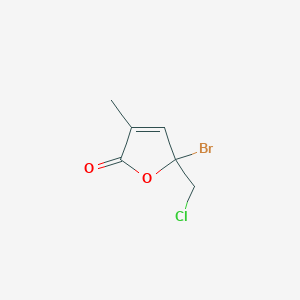

![(1S,13S)-6-(2-hydroxypropan-2-yl)-7,11,20-trioxapentacyclo[11.7.0.02,10.04,8.014,19]icosa-2(10),3,5,8,14(19),15,17-heptaene-13,17-diol](/img/structure/B14432257.png)
